![molecular formula C23H31N3OS B2562027 4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 396724-06-4](/img/structure/B2562027.png)
4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
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Description
4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C23H31N3OS and its molecular weight is 397.58. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant in Biodiesel
This compound may serve as an antioxidant to improve the oxidation stability in distilled biodiesel . Its structural properties could help in stabilizing biodiesel, which is prone to oxidation, thereby extending its shelf life and improving its performance as a biofuel.
Rubber Matrix Modification
It has potential applications in enhancing the thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked bromobutyl rubber (BIIR) matrices . This could lead to the development of more durable and heat-resistant rubber materials for various industrial applications.
Electrochemical Applications
The compound’s unique structure may influence the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial in the synthesis of materials with specific electrochemical properties . This could be beneficial in creating more efficient organic semiconductors.
properties
IUPAC Name |
4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-3-4-5-17-8-10-18(11-9-17)23(27)24-22-20-14-28-15-21(20)25-26(22)19-12-6-16(2)7-13-19/h6-7,12-13,17-18H,3-5,8-11,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBQCCWZKTDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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